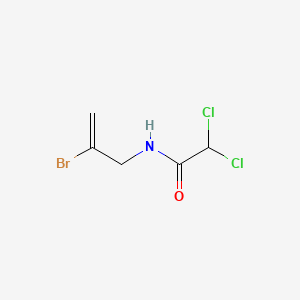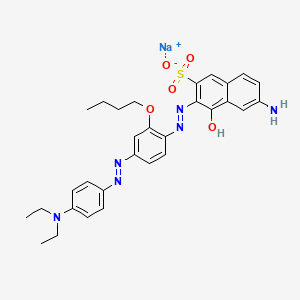
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles, biological staining, and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-butoxyaniline to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is coupled with 4-hydroxy-2-naphthalenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation typically leads to the formation of quinones and other oxidized derivatives.
Reduction: Reduction results in the formation of corresponding amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar staining properties.
2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Known for its use in biological staining and as a pH indicator.
Uniqueness
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the butoxy group and the diethylamino group enhances its solubility and stability, making it particularly useful in industrial applications.
Eigenschaften
CAS-Nummer |
127750-21-4 |
|---|---|
Molekularformel |
C30H33N6NaO5S |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
sodium;6-amino-3-[[2-butoxy-4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C30H34N6O5S.Na/c1-4-7-16-41-27-19-23(33-32-22-10-13-24(14-11-22)36(5-2)6-3)12-15-26(27)34-35-29-28(42(38,39)40)17-20-8-9-21(31)18-25(20)30(29)37;/h8-15,17-19,37H,4-7,16,31H2,1-3H3,(H,38,39,40);/q;+1/p-1 |
InChI-Schlüssel |
DFCSTYMTSQDNNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CC)CC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



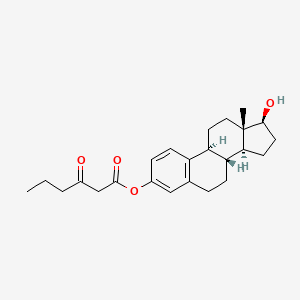
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)

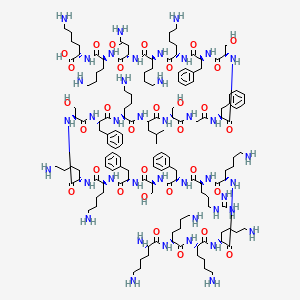
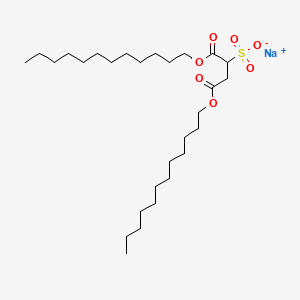

![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
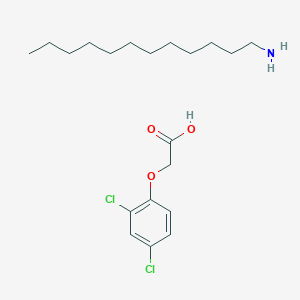
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
